Cas no 2091244-71-0 (2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol)

2,2-Difluoro-1-(1-phenylcyclopropyl)ethan-1-ol is a fluorinated cyclopropyl alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and phenylcyclopropyl groups enhances its reactivity and stability, making it a valuable intermediate in the development of bioactive compounds. Its unique structure allows for selective functionalization, facilitating the synthesis of complex molecules with improved metabolic stability and lipophilicity. The compound’s stereochemistry and electronic properties also contribute to its utility in asymmetric synthesis and catalysis. Suitable for research-scale applications, it offers versatility in medicinal chemistry and material science, particularly in the design of fluorinated analogs with tailored physicochemical properties.
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol structure
2091244-71-0 structure
Product name:2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
CAS No:2091244-71-0
MF:C11H12F2O
MW:198.209190368652
CID:5913728
PubChem ID:131535375

2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
    • 2091244-71-0
    • EN300-1861392
    • Inchi: 1S/C11H12F2O/c12-10(13)9(14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2
    • InChI Key: AYRAZBZRVDYRCK-UHFFFAOYSA-N
    • SMILES: FC(C(C1(C2C=CC=CC=2)CC1)O)F

Computed Properties

  • Exact Mass: 198.08562133g/mol
  • Monoisotopic Mass: 198.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1861392-0.25g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1861392-5.0g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
5g
$2360.0 2023-05-26
Enamine
EN300-1861392-1g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
1g
$1129.0 2023-09-18
Enamine
EN300-1861392-1.0g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
1g
$813.0 2023-05-26
Enamine
EN300-1861392-2.5g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1861392-10g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
10g
$4852.0 2023-09-18
Enamine
EN300-1861392-10.0g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
10g
$3500.0 2023-05-26
Enamine
EN300-1861392-0.05g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
0.05g
$948.0 2023-09-18
Enamine
EN300-1861392-0.5g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1861392-0.1g
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
2091244-71-0
0.1g
$993.0 2023-09-18

Additional information on 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol

Comprehensive Overview of 2,2-Difluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2091244-71-0)

2,2-Difluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2091244-71-0) is a fluorinated organic compound with a unique structural framework, combining a cyclopropyl ring and a difluoroethanol moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable candidate for drug discovery. Researchers are particularly interested in its applications in small-molecule therapeutics and catalysis, where its stereochemistry and electronic properties play a critical role.

In recent years, the demand for fluorinated building blocks like 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol has surged, driven by the growing focus on precision medicine and sustainable chemistry. A common question among chemists is: "How does the cyclopropyl ring influence the reactivity of this compound?" Studies suggest that the strained ring system can modulate both steric and electronic effects, enabling selective transformations. Additionally, the compound’s chiral center offers opportunities for asymmetric synthesis, a hot topic in organofluorine chemistry.

The synthesis of 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol typically involves nucleophilic addition to a carbonyl group or reductive fluorination of a ketone precursor. Its physicochemical properties, such as solubility and lipophilicity, are frequently discussed in forums dedicated to medicinal chemistry optimization. For instance, users often search for "solubility of difluoroethanol derivatives in polar solvents" or "strategies to improve the yield of phenylcyclopropyl-containing compounds." These queries reflect the compound’s relevance in industrial and academic settings.

From an SEO perspective, keywords like "fluorinated cyclopropane derivatives", "CAS 2091244-71-0 applications", and "synthesis of difluoroethanol compounds" are highly searched, aligning with trends in green chemistry and drug design. The compound’s stability under physiological conditions also makes it a subject of interest for pro-drug development, a trending niche in pharmaceutical research. Its compatibility with cross-coupling reactions further expands its utility in constructing complex molecular architectures.

In summary, 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol represents a compelling case study in modern synthetic chemistry. Its multifaceted applications—from catalysis to bioactive molecule design—underscore its importance in addressing challenges like selective fluorination and stereocontrol. As the scientific community continues to explore sustainable synthetic routes, this compound is poised to remain a focal point in innovation.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd